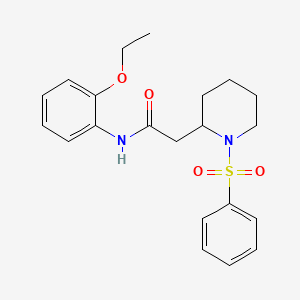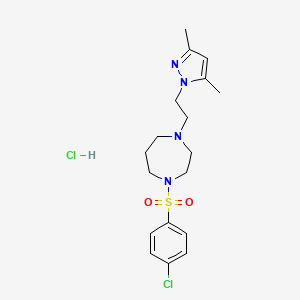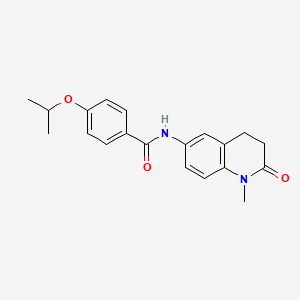![molecular formula C17H14N6O2S2 B3008012 2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(thiazol-2-yl)acetamide CAS No. 852376-72-8](/img/structure/B3008012.png)
2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(thiazol-2-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Compounds with the [1,2,4]triazolo[4,3-b]pyridazine core have been studied for their DNA intercalation activities as anticancer agents . They have been designed, synthesized and evaluated against HepG2, HCT-116 and MCF-7 cells .
Molecular Structure Analysis
The molecular structure of these compounds often involves a nearly orthogonal methoxyphenyl group, which disrupts the ability of the radical to form columns of π-stacked molecules typically observed in organic radicals with extended π-conjugated aromatic frameworks .Chemical Reactions Analysis
The thermal stabilities of these compounds were investigated by determining the lowest bond dissociation energies (BDE), where a positive correlation between the stability of the molecules and the lowest BDE values is observed .Physical And Chemical Properties Analysis
These compounds exhibit superior thermostability . The energetic salts also exhibit remarkable thermal stabilities as well as low impact and friction sensitivities .Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
- Researchers have developed methods for synthesizing various acetamides, including those related to the compound , highlighting the importance of [1,2,4]triazolo[4,3-b]pyridazine derivatives in medicinal chemistry due to their varied biological properties (Karpina et al., 2019).
- Another study focused on the synthesis of 6-Chloro-3-[(4-chloro-3-methylphenoxy)methyl][1,2,4]triazolo[4,3-b]pyridazine, elucidating its structure through various spectroscopic techniques and density functional theory calculations (Sallam et al., 2021).
Biological Assessment and Pharmacological Activity
- A modification of a related compound, N-(6-(2-methoxy-3-(4-fluorophenylsulfonamido)pyridin-5-yl)-[1,2,4]triazolo[1,5-a]pyridin-2-yl)acetamide, demonstrated significant anticancer effects and lower toxicity when the acetamide group was replaced with an alkylurea moiety (Wang et al., 2015).
Insecticidal Applications
- Some derivatives have been synthesized for use as insecticidal agents, demonstrating effectiveness against certain pests (Fadda et al., 2017).
Anticancer and Antimicrobial Activities
- Compounds based on [1,2,4]triazolo[4,3-b]pyridazine derivatives have shown promising results in inhibiting cancer cell lines and demonstrating antimicrobial properties in various studies (Kumar et al., 2019).
Potential as COX Inhibitors
- Some derivatives, particularly those with a 4-methoxyphenyl group, exhibited strong inhibitory activity on the COX-2 enzyme, suggesting potential therapeutic applications in inflammation and pain management (Ertas et al., 2022).
Mecanismo De Acción
- The compound’s primary target is histone acetyltransferase PCAF (P300/CBP-associated factor). PCAF plays a crucial role in gene regulation by acetylating histones and other proteins, thereby modulating chromatin structure and gene expression .
Target of Action
Result of Action
Direcciones Futuras
These compounds may be useful as a template for future design, optimization, and investigation to produce more potent anticancer analogs . The fused-triazole backbone with two C-amino groups as substituents is shown to be a promising building block for construction of very thermally stable energetic materials .
Análisis Bioquímico
Biochemical Properties
2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(thiazol-2-yl)acetamide plays a role in biochemical reactions primarily through its interactions with enzymes and proteins. This compound has been shown to interact with histone acetyltransferases, particularly the PCAF bromodomain, which is involved in the regulation of gene expression through histone modification . The nature of these interactions involves binding to the active site of the enzyme, potentially inhibiting its activity and thereby affecting the acetylation status of histones, which can lead to changes in gene expression patterns.
Cellular Effects
The effects of this compound on various cell types include alterations in cell signaling pathways, gene expression, and cellular metabolism. In cancer cell lines such as MCF-7 and HeLa, this compound has demonstrated cytotoxic effects, likely through the disruption of DNA replication and repair mechanisms . Additionally, it influences cell signaling pathways by modulating the activity of kinases and other signaling proteins, leading to altered cellular responses and potentially inducing apoptosis in cancer cells.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of target enzymes, such as histone acetyltransferases, inhibiting their activity and leading to changes in histone acetylation and gene expression . Additionally, molecular docking studies have shown that this compound can intercalate into DNA, disrupting the normal function of DNA polymerases and other replication machinery . These interactions result in the inhibition of cell proliferation and induction of cell death in susceptible cell lines.
Temporal Effects in Laboratory Settings
The stability and effects of this compound over time have been studied in various laboratory settings. This compound exhibits good stability under standard laboratory conditions, with minimal degradation observed over extended periods . Long-term exposure studies in cell cultures have shown sustained cytotoxic effects, indicating that the compound remains active and effective over time. Its stability and activity may vary depending on the specific conditions of the experiment, such as temperature and pH.
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with dosage. At lower doses, the compound has been shown to inhibit tumor growth with minimal adverse effects . At higher doses, toxic effects such as liver and kidney damage have been observed, indicating a narrow therapeutic window. These findings highlight the importance of careful dosage optimization in potential therapeutic applications.
Metabolic Pathways
The metabolic pathways involving this compound include interactions with various enzymes and cofactors. This compound is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions . Enzymes such as cytochrome P450 oxidases play a crucial role in its biotransformation, leading to the formation of metabolites that are subsequently conjugated and excreted. The effects on metabolic flux and metabolite levels depend on the specific enzymatic pathways involved.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . This compound can cross cell membranes via passive diffusion and active transport mechanisms, facilitated by specific transporters. Once inside the cell, it may bind to intracellular proteins, affecting its localization and accumulation in various cellular compartments.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications . This compound has been observed to localize in the nucleus, where it interacts with DNA and nuclear proteins. Additionally, it may be directed to specific organelles such as the mitochondria, where it can exert effects on mitochondrial function and cellular metabolism.
Propiedades
IUPAC Name |
2-[[3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]-N-(1,3-thiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N6O2S2/c1-25-12-4-2-11(3-5-12)16-21-20-13-6-7-15(22-23(13)16)27-10-14(24)19-17-18-8-9-26-17/h2-9H,10H2,1H3,(H,18,19,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGFBFSBLVXGXAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN=C3N2N=C(C=C3)SCC(=O)NC4=NC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N6O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(4-chlorophenyl)sulfanyl]-N-(5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)acetamide](/img/structure/B3007933.png)
![3-[(Dimethylamino)methyl]-4,4,4-trifluorobutanoic acid;hydrochloride](/img/structure/B3007934.png)
![N-[(E)-Cyclohex-3-en-1-ylmethylideneamino]-2-(thiophen-2-ylsulfonylamino)benzamide](/img/structure/B3007937.png)




![4-(6-Nitrobenzo[d]thiazol-2-yl)morpholine](/img/structure/B3007945.png)
![4-(2,5-Dimethylfuran-3-carbonyl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one](/img/structure/B3007946.png)

![N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(pyridin-2-ylmethyl)oxalamide](/img/structure/B3007951.png)

